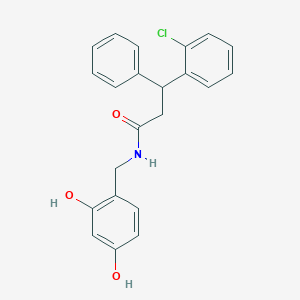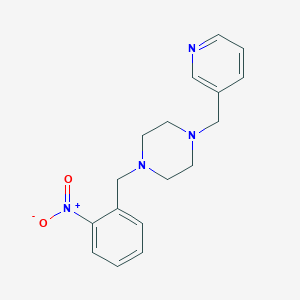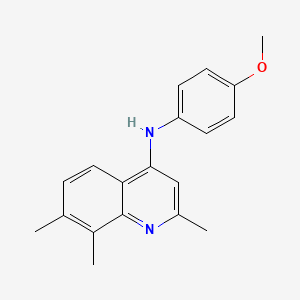![molecular formula C22H25N3O4 B5668783 3,4-dihydroisoquinolin-2(1H)-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5668783.png)
3,4-dihydroisoquinolin-2(1H)-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related 3,4-dihydroisoquinolin-2(1H)-yl compounds involves various chemical reactions, including modified Strecker synthesis, condensation reactions, and cyclization processes. For instance, a modified Strecker synthesis was used to produce a new compound through the reaction between 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid, leading to the formation of a compound with zig-zag ribbons connected by C–H⋯N and C–H⋯π interactions (Otero et al., 2017). Another example involves the condensation of substituted aryl aldehydes with 2-(2-(1-phenyl-3,4-dihydro isoquinoline-2(1H)-acetamido)acetic acid, showcasing the versatility of synthetic methods for such compounds (Rao et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by various interactions that define their crystal structure. For example, the analysis of the crystal structure of one compound revealed monoclinic space group P21/c with molecules interacting via C–H⋯N and C–H⋯π contacts, forming zig-zag ribbons (Otero et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 3,4-dihydroisoquinolin-2(1H)-yl compounds can include acetylation, nucleophilic substitution, chlorination, and various other reactions that lead to the synthesis of derivatives with potential pharmacological activities. For instance, acetylation and subsequent reactions were used to synthesize new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds (Zaki et al., 2017).
Physical Properties Analysis
The physical properties, such as crystalline structure, melting point, and solubility, are essential for understanding the behavior of these compounds under different conditions. The crystallographic analysis provides insight into the spatial arrangement and interactions within the crystal lattice (Otero et al., 2017).
Chemical Properties Analysis
The chemical properties of 3,4-dihydroisoquinolin-2(1H)-yl compounds are determined by their functional groups and structural features, affecting their reactivity, stability, and interaction with biological targets. Studies on derivatives have shown various chemical behaviors, including reactions with alkyl halides, acylation, and cyclization processes that lead to the formation of new compounds with different properties and potential applications (Rao et al., 2020).
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(morpholine-4-carbonylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-21(27)20(25-10-9-16-3-1-2-4-18(16)15-25)17-5-7-19(8-6-17)23-22(28)24-11-13-29-14-12-24/h1-8,20H,9-15H2,(H,23,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMUEXVNXCJHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC=C(C=C3)NC(=O)N4CCOCC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methoxy-2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5668709.png)
![4-phenyl-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole](/img/structure/B5668722.png)
![2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5668728.png)
![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-1-methylazepane](/img/structure/B5668731.png)

![N,N-dimethyl-3-{2-[1-(3-methyl-4-pyridinyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5668736.png)
![9-allyl-4-[(5-ethyl-2-pyridinyl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5668741.png)
![3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5668743.png)



![1-{3-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5668771.png)
